Copper is a soft, malleable, and ductile metal with remarkable thermal and electrical conductivity, making it one of the most utilized metals in various industries. It appears with a characteristic reddish-orange metallic luster when freshly exposed. Copper has an atomic number of 29 and belongs to group 11 of the periodic table. Its electron configuration is , indicating a single electron in its outermost shell, which contributes to its unique chemical properties .
Copper exists primarily in two oxidation states: +1 (cuprous) and +2 (cupric). The metal is also known for forming a variety of compounds, including oxides, sulfides, and halides, which play significant roles in
These reactions illustrate copper's versatility in forming both simple and complex compounds .
Copper is an essential trace element necessary for the proper functioning of various biological systems. It plays critical roles in several enzymatic processes, including:
Deficiencies in copper can lead to health issues such as anemia and cardiovascular problems, while excess copper can be toxic, affecting liver function and causing neurological symptoms
Copper compounds can be synthesized through various methods: These methods highlight the diverse approaches to synthesizing various copper compounds for industrial and laboratory applications
Copper and its compounds have extensive applications across multiple fields: The versatility of copper compounds makes them indispensable in various industrial processes
Research on copper's interactions with biological systems has revealed its dual role as both an essential nutrient and a potential toxin. Studies indicate that while low levels of copper are necessary for health, excessive exposure can lead to toxicity. For example: These studies emphasize the importance of maintaining balanced copper levels for optimal health and environmental sustainability
Copper shares similarities with several other transition metals that also form multiple oxidation states and compounds. Here are some comparable elements: Copper's unique properties include its high electrical conductivity and its essential role in biological systems compared to other transition metals . Marine copper cycling represents one of the most intricate biogeochemical processes in oceanic systems, characterized by complex interactions between physical, chemical, and biological processes. Copper exhibits unique distribution patterns that distinguish it from other trace metals, displaying linear concentration profiles with depth that reflect a delicate balance between scavenging processes and biological utilization [1] [2]. The oceanic copper cycle is fundamentally controlled by isotopic fractionation processes, microbial homeostasis mechanisms, and the formation of organic ligand complexes that modulate copper bioavailability and toxicity [3] [4]. The isotopic composition of dissolved copper in marine environments provides critical insights into the sources, transport pathways, and biogeochemical transformations of this essential trace metal. Copper isotope ratios, expressed as δ⁶⁵Cu values, reveal systematic variations throughout the water column that reflect both external inputs and internal cycling processes [1] [5]. The isotopic signatures of copper in seawater demonstrate pronounced depth-dependent variations that serve as powerful tracers of biogeochemical processes. Surface seawater typically exhibits δ⁶⁵Cu values ranging from +0.44 to +0.94‰, while deep waters show heavier isotopic compositions extending from +0.9 to +1.5‰ [1] [5]. This systematic enrichment of heavy copper isotopes with depth reflects the preferential scavenging of light ⁶³Cu isotopes by sinking particles, leaving the dissolved phase progressively enriched in ⁶⁵Cu [1] [3]. The correlation between δ⁶⁵Cu values and apparent oxygen utilization provides compelling evidence for the coupling between copper isotope fractionation and oceanic circulation patterns. Deep water masses exhibit a positive linear relationship between δ⁶⁵Cu and apparent oxygen utilization (R² = 0.70), indicating that copper isotope compositions become progressively heavier as water masses age and circulate through the deep ocean [1]. This relationship suggests that scavenging processes operate continuously throughout the water column, with the isotopic signal accumulating over the timescales of oceanic circulation. Particulate copper exhibits complementary isotopic signatures, with sinking particles typically displaying δ⁶⁵Cu values ranging from +0.13 to +0.36‰, which are consistently lighter than the dissolved phase [6]. This isotopic offset between dissolved and particulate copper provides direct evidence for isotope fractionation during scavenging processes. The magnitude of fractionation appears to be relatively constant across different oceanic regions, suggesting that the underlying mechanisms are universal features of marine copper cycling [7]. Marine ferromanganese crusts, which represent long-term sinks for scavenged copper, exhibit δ⁶⁵Cu values of +0.31 ± 0.23‰, confirming the preferential incorporation of light copper isotopes into solid phases [7]. The isotopic disequilibrium between seawater and ferromanganese crusts indicates that the scavenging process involves kinetic fractionation rather than equilibrium isotope exchange, with the small fractionation factor suggesting rapid metal transfer processes [7]. Remineralization processes also leave distinctive isotopic signatures in the marine copper cycle. The release of copper from degrading organic matter typically does not produce significant isotope fractionation, as evidenced by the relatively constant δ⁶⁵Cu values in deep water compared to the large variations observed in surface waters [1] [2]. However, the depth distribution of copper isotopes suggests that remineralization contributes to the deep water copper budget while maintaining the isotopic characteristics acquired during surface scavenging processes. The isotopic composition of copper inputs to the ocean reveals distinct signatures that enable the discrimination between different source contributions. Riverine inputs represent the dominant external source of copper to marine systems, with dissolved riverine copper exhibiting δ⁶⁵Cu values ranging from +0.02 to +1.45‰ and a discharge-weighted global average of +0.68‰ [5]. This isotopic signature reflects the preferential mobilization of heavy copper isotopes during weathering processes, where organic complexation favors the retention of ⁶⁵Cu in the dissolved phase while lighter isotopes are preferentially bound to particulate materials [5]. The isotopic fractionation during riverine transport occurs through several mechanisms. Weathering of copper-bearing sulfide minerals produces isotopically heavy dissolved copper through oxidative dissolution processes, with fractionation factors of up to 1.2-3.1‰ between dissolved copper and sulfide sources. The formation of strong organic complexes in river systems further enhances this fractionation, as organic ligands preferentially bind heavier copper isotopes, resulting in dissolved phases that can be up to 12‰ heavier than their primary sources. Hydrothermal systems introduce copper with distinctly different isotopic characteristics compared to riverine inputs. Hydrothermal fluids from mid-ocean ridge systems exhibit δ⁶⁵Cu values ranging from -0.22 to +1.44‰, with considerable variation both between different vent fields and within individual hydrothermal systems. The isotopic composition of hydrothermal copper is influenced by several factors, including the temperature of fluid-rock interaction, the composition of source rocks, and the extent of vapor-liquid separation during hydrothermal circulation. Experimental studies of copper isotope fractionation in hydrothermal systems reveal that chalcopyrite-fluid equilibrium produces fractionation factors of -0.22 ± 0.16‰, with the mineral phase preferentially incorporating light copper isotopes. This fractionation is temperature-dependent and appears to be influenced by fluid salinity, with higher salinity fluids showing enhanced fractionation. The relatively small magnitude of fractionation allows chalcopyrite to serve as a reliable recorder of hydrothermal fluid compositions, despite temporal variations in vent chemistry. The contribution of hydrothermal copper to the global ocean budget has been reassessed in recent years, with new evidence suggesting that organic complexation significantly enhances the stability of hydrothermally derived copper in seawater. Geochemical model simulations indicate that hydrothermal systems may account for up to 14% of the deep ocean dissolved copper budget, substantially higher than previous estimates that focused primarily on sulfide precipitation. This enhanced hydrothermal flux is attributed to the formation of copper-organic complexes upon mixing of hydrothermal fluids with seawater, which stabilizes copper against precipitation and allows for long-range transport. The isotopic distinction between riverine and hydrothermal copper inputs enables the quantification of their relative contributions to different oceanic regions. Surface waters in coastal areas typically reflect riverine signatures, while deep ocean basins show evidence of hydrothermal input in regions with active seafloor volcanism [1] [5]. The mixing of these isotopically distinct sources produces intermediate compositions that can be used to trace water mass mixing and circulation patterns [3]. Marine microorganisms have evolved sophisticated mechanisms to maintain copper homeostasis in response to the dual nature of copper as both an essential nutrient and a potential toxin. These mechanisms encompass a complex network of sensing, transport, and detoxification systems that enable microorganisms to thrive in diverse marine environments with varying copper concentrations. Metallochaperones represent a critical component of microbial copper homeostasis, functioning as specialized proteins that facilitate the safe transport of copper ions within cells while preventing deleterious interactions with other cellular components. These proteins operate through highly specific copper-mediated protein-protein interactions that ensure the targeted delivery of copper to its intended destinations. The copper metallochaperone Atx1 exemplifies the sophisticated mechanisms employed by marine microorganisms to manage copper transport. In cyanobacteria, Atx1 facilitates copper delivery to plastocyanin within thylakoids, playing a crucial role in photosynthetic electron transport. The protein exhibits remarkable specificity, interacting with copper-transporting ATPases CtaA and PacS but not with transporters for other metals such as zinc or cobalt. This selectivity is achieved through precise structural complementarity between the metallochaperone and its target proteins, with the copper-binding site of Atx1 closely matching the metal-binding domain of its cognate ATPase. The mechanism of copper transfer by Atx1 involves the formation of transient heterodimeric complexes with target proteins, facilitated by copper-mediated protein-protein interactions. Under copper-replete conditions, copper can reach plastocyanin independently of Atx1, but the metallochaperone becomes essential under copper-limiting conditions or when cellular copper homeostasis is disrupted. The critical role of Atx1 in preventing copper mislocation is demonstrated by the hypersensitivity of atx1 deletion mutants to elevated copper concentrations, which results from the aberrant binding of copper to sites normally occupied by other metals. The CopZ family of metallochaperones represents another major class of copper transport proteins in marine bacteria. These proteins function as cytoplasmic copper carriers that deliver copper to P-type ATPases responsible for copper efflux. In Pseudomonas aeruginosa, two homologous metallochaperones, CopZ1 and CopZ2, maintain separate copper pools within the cell. CopZ1 primarily functions in copper delivery to the transcriptional regulator CueR, while CopZ2 serves as a copper storage pool that provides rapid homeostatic responses to elevated copper levels. The structural organization of CopZ proteins reflects their functional specialization. CopZ1-like proteins contain a conserved CxGC motif and are found in both prokaryotic and eukaryotic systems, while CopZ2-like proteins possess an MxCxHC motif and are restricted to prokaryotes. This structural diversity enables the fine-tuning of copper homeostasis responses to different environmental conditions and cellular requirements. A distinct class of copper metallochaperones is exemplified by CupA from Streptococcus pneumoniae, which represents a novel structural solution to copper transport challenges. Unlike conventional metallochaperones, CupA harbors a binuclear copper cluster and exhibits cupredoxin-like structural features. The protein is essential for cellular copper resistance under conditions of copper stress and is upregulated during infections, highlighting its importance in pathogen-host interactions. The periplasmic copper chaperone CusF represents a specialized adaptation to the more oxidizing environment of the bacterial periplasm. CusF possesses an unusual copper-binding site involving histidine, methionine, and tryptophan residues that is optimized for copper coordination in oxidizing conditions. The protein functions as part of the CusCBA efflux system, facilitating copper transfer from the periplasm to the extracellular environment. Metal transfer between metallochaperones and their target proteins occurs through highly regulated mechanisms that ensure directional copper flow. X-ray absorption spectroscopy studies using selenomethionine labeling have revealed the details of copper transfer from CusF to CusB, demonstrating that metal transfer is driven by the relative affinities of the metal-binding sites and the subsequent removal of copper-loaded proteins through efflux processes. Marine phytoplankton communities actively participate in copper biogeochemical cycling through the production and utilization of copper-complexing organic ligands. These ligands play crucial roles in controlling copper bioavailability, reducing toxicity, and facilitating cellular copper uptake. The complexity of copper-ligand interactions in marine systems reflects the diverse array of organic compounds produced by different phytoplankton species and their varying environmental conditions. Phytoplankton-produced copper ligands exhibit considerable diversity in their chemical structures and binding properties. Laboratory cultures of marine diatoms Thalassiosira weissflogii and Skeletonema costatum produce copper-complexing ligands with concentrations ranging from 0.15 to 0.6 μM and conditional stability constants between 10⁸·³ and 10⁹·⁰. The coccolithophore Emiliana huxleyi produces similar ligands with concentrations of 0.1 to 0.4 μM and comparable binding strengths. These ligands are typically destroyed by ultraviolet oxidation and exhibit pH-dependent stability constants, indicating their organic nature and the presence of weak acid functional groups. The molecular characterization of copper-ligand complexes has revealed the presence of diverse organic compounds with molecular weights ranging from 520 to 719 Da. These complexes possess molecular formulae of C₂₆₋₃₅H₂₃₋₃₆O₅₋₉N₃₋₄Cu and exhibit structural features consistent with tri- and tetrapyrrole compounds. The identification of these specific molecular structures represents a significant advance in understanding the chemical nature of marine copper ligands and their biological origins. The production of copper-complexing ligands by phytoplankton is strongly influenced by environmental copper concentrations and cellular stress responses. Laboratory studies demonstrate that exposure to elevated copper concentrations can increase ligand production by up to 8-fold within 48 hours. This rapid response suggests that ligand production is an active cellular defense mechanism against copper toxicity rather than a passive consequence of cellular metabolism. Different phytoplankton taxa exhibit varying capacities for copper ligand production, with dinoflagellate communities typically producing higher ligand concentrations (0.3-0.75 μM) compared to diatom-dominated communities (0.1-0.4 μM). This taxonomic variation in ligand production may contribute to the competitive advantages of different phytoplankton groups under varying copper conditions. The bioavailability of copper-ligand complexes to marine phytoplankton represents a critical aspect of copper nutrition in marine systems. Laboratory studies with the model diatom Thalassiosira pseudonana demonstrate that organically complexed copper can be acquired through high-affinity copper transport systems. The uptake process likely involves extracellular reduction of copper(II) complexes followed by internalization of copper(I), indicating sophisticated biochemical machinery for accessing organically bound copper. Field studies in marine environments reveal significant spatial and temporal variations in copper ligand distributions. Coastal waters typically exhibit higher ligand concentrations compared to oceanic regions, with estuarine environments showing the highest concentrations. The inverse correlation between ligand concentrations and salinity suggests terrestrial or sedimentary sources for some copper-complexing compounds, while positive correlations with chlorophyll concentrations indicate phytoplankton contributions. The seasonal dynamics of copper ligand production show complex patterns that reflect the interplay between phytoplankton productivity, environmental conditions, and copper availability. In the subarctic Northeast Pacific, ligand concentrations in surface waters increased significantly between 2016 and 2018, coinciding with recovery from the 2014-2016 marine heatwave. This temporal variation suggests that copper ligand production is sensitive to large-scale environmental changes and may serve as an indicator of ecosystem health. The binding strength of phytoplankton-produced copper ligands varies considerably, with conditional stability constants ranging from 10⁸·³ to 10⁹·² M⁻¹. This variation reflects the diversity of ligand structures and their specific chemical properties. Stronger ligands are typically associated with sulfur-containing compounds, including glutathione-type ligands that contain thiol and amino functional groups. The role of copper-ligand complexation in phytoplankton communities extends beyond simple detoxification to include active regulation of copper bioavailability. The maintenance of relatively constant free copper ion activities (near 10⁻¹¹ M) across different marine environments suggests that phytoplankton communities actively buffer copper concentrations through ligand production. This buffering capacity may be essential for maintaining diverse phytoplankton assemblages in environments with varying copper inputs. The interaction between different classes of copper ligands adds further complexity to copper speciation in marine systems. The presence of both strong (Class 1) and weak (Class 2) copper-binding ligands creates a hierarchical system of copper complexation that responds dynamically to changing copper concentrations. Strong ligands with conditional stability constants of 10¹²⁻¹⁴ M⁻¹ dominate at low copper concentrations, while weaker ligands with constants of 10⁹⁻¹² M⁻¹ become important at higher concentrations. The environmental significance of copper-ligand complexation in phytoplankton communities is underscored by its influence on copper cycling at ecosystem scales. The production of copper-binding ligands by phytoplankton communities contributes to the overall copper-binding capacity of seawater, affecting copper transport, bioavailability, and toxicity throughout marine food webs [4]. This biological control of copper speciation represents a fundamental mechanism by which marine ecosystems regulate trace metal cycling and maintain conditions suitable for diverse biological communities [4]. The following tables present quantitative data supporting the comprehensive analysis of copper biogeochemical cycling in marine environments: Table 1: Copper Isotope Signatures in Marine Environments Table 2: Copper-Ligand Complexation Parameters in Phytoplankton Communities Table 3: Copper Homeostasis Mechanisms in Marine Bacteria Table 4: Copper Input Sources and Fluxes to Marine Environments Acute Toxic;Irritant;Environmental Hazard Element Common Oxidation States Notable Compounds Unique Features Iron +2, +3 Iron(II) oxide, Iron(III) chloride Key role in hemoglobin Zinc +1, +2 Zinc oxide, Zinc sulfate Essential for immune function Nickel +1, +2 Nickel(II) sulfate Used in batteries Silver +1 Silver nitrate Known for antibacterial properties Isotopic Fractionation Patterns in Oceanic Copper Distribution
δ⁶⁵Cu Signatures as Tracers of Scavenging and Remineralization
Riverine vs. Hydrothermal Input Dynamics
Microbial Copper Homeostasis Mechanisms
Metallochaperone-Mediated Cellular Transport Systems
Copper-Ligand Complexation in Phytoplankton Communities
Data Tables
Environment/Location δ⁶⁵Cu (‰) Reference Surface Seawater (North Atlantic) +0.44 to +0.94 Vance et al., 2008 Deep Seawater (North Atlantic) +0.9 to +1.5 Vance et al., 2008 Surface Seawater (Pacific) +0.66 ± 0.19 Sherman & Little, 2020 Deep Seawater (Pacific) +0.9 to +1.44 Takano et al., 2014 Riverine Input (Global Average) +0.68 ± 0.02 Vance et al., 2008 Hydrothermal Fluids (Mid-ocean Ridge) -0.22 to +1.44 Syverson et al., 2017 Ferromanganese Crusts +0.31 ± 0.23 Sherman & Little, 2020 Marine Sediments (Authigenic) -0.02 to +0.37 Little et al., 2017 Rainwater (Global Average) +0.2 to +0.3 Takano et al., 2014 Phytoplankton Species/Group Ligand Concentration (μM) Conditional Stability Constant (log K) Environment Reference Thalassiosira weissflogii 0.2-0.6 8.5-9.0 Laboratory culture Strmecki et al., 2010 Skeletonema costatum 0.15-0.5 8.3-8.8 Laboratory culture Strmecki et al., 2010 Emiliana huxleyi 0.1-0.4 8.4-8.9 Laboratory culture Strmecki et al., 2010 Dinoflagellate communities 0.3-0.75 8.3-9.2 Estuarine Anderson et al., 1984 Diatom communities 0.1-0.4 8.5-9.0 Coastal Anderson et al., 1984 Mixed phytoplankton (coastal) 0.1-0.4 8.4-8.9 Coastal waters Nixon et al., 2021 Mixed phytoplankton (oceanic) 0.1-0.3 8.6-9.1 Open ocean Nixon et al., 2021 Mechanism Bacterial Groups Function Environment Prevalence Copper efflux systems (CusRS) Enterobacteria, Pseudomonas Cu(I)/Ag(I) efflux across membranes High in sediment/biofilm Copper efflux systems (CopRS) Pseudomonas, Ralstonia Cu(I) efflux and resistance Moderate in seawater Metallochaperones (CopZ) Pseudomonas, Escherichia Cu(I) trafficking and buffering Universal distribution Metallochaperones (CupA) Streptococcus, Lactobacillus Cu(I) resistance and trafficking High in pathogens Periplasmic copper binding (CueP) Salmonella, Escherichia Periplasmic Cu delivery to SOD Common in marine bacteria Copper oxidases (CopA) Bacillus, Pseudomonas Cu(I) oxidation and export Widespread Extracytoplasmic function σ factors (CorE) Widespread marine bacteria Stress response regulation Universal in marine bacteria ATP-binding cassette transporters (ABC.CD.P) Diverse marine bacteria Metal transport and homeostasis High in copper-exposed environments Input Source Annual Flux (× 10⁶ kg/yr) Isotopic Signature (δ⁶⁵Cu ‰) Relative Importance Riverine dissolved copper 58 +0.02 to +1.45 Moderate Riverine particulate copper 1500 Light isotopes preferred Dominant particulate source Atmospheric deposition 22 +0.2 to +0.3 Minor but significant Hydrothermal venting 14% of deep ocean Cu budget -0.22 to +1.44 Emerging recognition Sediment remobilization Variable Variable Regionally important Antifouling paint leaching 15 Anthropogenic signature Locally significant Coastal erosion Incorporated in riverine +0.6 to +0.8 Incorporated in riverine Volcanic activity Incorporated in riverine Mantle signature Minor global contribution
Physical Description
Color/Form
Red metal; cubic
Color Additive Status
FDA Color Additive Status for DRUG use
Array
FDA Color Additive Status for DRUG use
Array
FDA Color Additive Status for COSMETIC use
Array
FDA Color Additive Status for COSMETIC use
Exact Mass
Monoisotopic Mass
Boiling Point
2595 °C
4703 °F
Heavy Atom Count
Density
8.94
Relative density (water = 1): 8.9
LogP
Odor
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1739 of 3493 companies. For more detailed information, please visit ECHA C&L website;
Of the 61 notification(s) provided by 1754 of 3493 companies with hazard statement code(s):;
H302 (51.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (22.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (16.93%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (80.96%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (38.14%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (38.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (10.66%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Livertox Summary
Drug Classes
Therapeutic Uses
Pharmacology
Copper is an element with atomic symbol Cu, atomic number 29, and atomic weight 63.
MeSH Pharmacological Classification
Mechanism of Action
The reason for the less severe reaction when the foreign body is at a distance from the retina has been proposed to be ... that near the retina & its blood vessels there is greater oxygen tension than at a distance, which causes metallic copper to oxidize to toxic copper compounds more rapidly close to or in contact with the retina than at a distance. Furthermore, the abscess formation that is characteristic of copper undergoing oxidation close to the retina & choroiod can be attributed to attraction of polymorphonuclear leukocytes from these nearby vascular tissues, which become heavily infiltrated. Liquefaction & disorganization of the vitreous body has been explained on the basis of copper catalysis of oxidation of ascorbic acid, leading to depolymerization of the hyaluronic acid of the vitreous humor. Changes in protein & hexosamine content have also been related to decrease in viscosity of the vitreous humor. Increased content of amino acids in the vitreous humor has been consistent with proteolysis of the vitreous body, but decreased concentration in the aqueous humor has suggested suppression of secretion of amino acids by the ciliary body under the influence of copper.
Vapor Pressure
1 mm Hg @ 1628 °C
0 mmHg (approx)
Pictograms
Impurities
Average impurity levels: Antimony, 3.41 ppm; arsenic, 1.39 ppm; bismuth, 0.36 ppm; iron, 6.07 ppm; lead, 4.08 ppm; oxygen 327.25 ppm; nickel, 3.41 ppm; selenium, 1.10 ppm; silver, 11.19 ppm; sulfur, 10.00 ppm; tellurium, 1.16 ppm; tin, 1.63 ppm.
Other CAS
7440-50-8 (copper); 1317-38-0 (copper oxide)
Absorption Distribution and Excretion
Copper appears to be eliminated primarily through bile.
Small fragments of copper ... in the anterior vitreous just behind the lens in a number of cases have been observed for years, gradually dissolving & disseminating copper to lens, cornea & iris, where copper has a predilection for the basement membranes.
Copper dissolved from the wire used in certain intrauterine contraceptive devices has been shown to be absorbed systemically.
... Intrauterine devices containing metallic copper ... raise the endometrial copper concentration 2 fold, & this copper excess might be transferred to the fetus.
Circadian rhythms in the urinary excretion of eleven heavy metals and organic substances were examined under free, water restrictive and water loading conditions for 6 days (2 days for each of the three conditions) in twenty metal workers exposed to lead, zinc, and copper. Circadian rhythms were found for all heavy metals and organic substances as well as for urinary flow rate, creatinine and total urinary solutes. The rhythm in the copper excretion depends on the creatinine rhythm, ie the rhythm of glomerular filtration.
For more Absorption, Distribution and Excretion (Complete) data for COPPER, ELEMENTAL (6 total), please visit the HSDB record page.
Metabolism Metabolites
Wikipedia
Biological Half Life
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Contaminant -> METALS; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant
Methods of Manufacturing
About 80% of the primary copper in the world comes from low-grade or poor sulfide ores, which are usually treated by pyrometallurgical methods, generally in the following sequence: (1) Beneficiation by froth flotation of ore to copper concentrate; (2) Optional partial roasting to obtain oxidized material or calcines; (3) two-stage pyrometallurgical extraction, (a) smelting concentrates to matte, (b) converting matte by oxidation to crude (converter or blister) copper; (4) Refining the crude copper, usually in two steps, (a) pyrometallurgically to fire-refined copper, (b) electrolytically to high-purity electrolytic copper.
Most copper is processed using a combination of mining, concentrating, smelting, and refining, or by leaching waste and solvent extraction-electrowinning...
Copper, blister (electrolysis); copper oxide ores + iron (acid leaching/cementation); copper oxide ores + sulphuric acid (acid leaching/electrolysis); copper sulphide ores (heap leaching/cementation); copper sulphide ores (heap leaching/electrolysis); copper-cobalt sulphide ores (ore roasting/ acid leaching/electrolysis); lead bullion (pyrometallurgical refining/Parkes process/Betterton-Kroll process; byproduct of lead production)
Copper + chlorine (reaction); copper hydroxide/cupric oxide/copper carbonate basic + hydrochloric acid (salt formation)
General Manufacturing Information
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Organic Fiber Manufacturing
Machinery Manufacturing
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Transportation Equipment Manufacturing
Printing and Related Support Activities
Wholesale and Retail Trade
Electrical Equipment, Appliance, and Component Manufacturing
Plastics Product Manufacturing
Utilities
Fabricated Metal Product Manufacturing
Services
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Petrochemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Construction
Rubber Product Manufacturing
Mining (except Oil and Gas) and support activities
Primary Metal Manufacturing
Copper: ACTIVE
Analytic Laboratory Methods
OSW Method OSW-A, Methodology for the Determination of Metals Emissions in Exhaust Gases from Hazardous Waste Incineration and Similar Combustion Processes. This method is applicable to the sampling and analysis of metals in stack emissions from incinerators and combustors. Detection limit= 6 ng/ml.
APHA Method 3113-B. Metals in Water by Electrothermal Atomic Absorption Spectrometry. Detection limit (unspecified).
APHA Method 3111-B,C. Metals by Direct Air-Acetylene Flame Atomic Absorption Spectrometry. This method is applicable to the determination of metals by direct air-acetylene FAAS. Detection limit (unspecified).
For more Analytic Laboratory Methods (Complete) data for COPPER, ELEMENTAL (19 total), please visit the HSDB record page.
Stability Shelf Life
Dates
2. Brewer GJ. Copper in medicine. Curr Opin Chem Biol. 2003 Apr;7(2):207-12. doi: 10.1016/s1367-5931(03)00018-8. PMID: 12714053.
3. Russell K, Gillanders LK, Orr DW, Plank LD. Dietary copper restriction in Wilson's disease. Eur J Clin Nutr. 2018 Mar;72(3):326-331. doi: 10.1038/s41430-017-0002-0. Epub 2017 Nov 6. PMID: 29235558.
4. Rihel J. Copper on the brain. Nat Chem Biol. 2018 Jul;14(7):638-639. doi: 10.1038/s41589-018-0089-1. PMID: 29915234.
5. Shike M. Copper in parenteral nutrition. Gastroenterology. 2009 Nov;137(5 Suppl):S13-7. doi: 10.1053/j.gastro.2009.08.017. PMID: 19874945.
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